Lipophilicity (LogP) Difference from 1H-Regioisomer
The target compound (2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde) exhibits a computed LogP value of 0.4255 . In contrast, its 1H-regioisomer (1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde) has a significantly lower computed XLogP3-AA of -0.1 [1]. The phenyl-substituted analog (2-phenyl-2H-1,2,3-triazole-4-carbaldehyde) displays a higher computed LogP of 1.08 [2]. This demonstrates that the 2H-cyclopropyl derivative occupies a distinct lipophilicity space, which is a critical determinant of membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.4255 (computed) |
| Comparator Or Baseline | 1-Cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde (regioisomer): -0.1 (XLogP3-AA); 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: 1.08 (computed) |
| Quantified Difference | ΔLogP = +0.5255 vs. 1H-regioisomer; ΔLogP = -0.6545 vs. phenyl analog |
| Conditions | Computed LogP using vendor/model algorithms (Leyan) and XLogP3-AA (PubChem) |
Why This Matters
The intermediate LogP of 0.4255 suggests a favorable balance between aqueous solubility and membrane permeability compared to the more polar 1H-regioisomer or the highly lipophilic phenyl analog, influencing downstream ADME properties.
- [1] PubChem. (2026). 1-Cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde (CID 72213312). Computed XLogP3-AA value: -0.1. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopropyl-1H-1_2_3-triazole-4-carbaldehyde View Source
- [2] ChemSrc. (n.d.). 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde. Computed LogP: 1.07980. Retrieved from https://m.chemsrc.com/en/cas/3213-80-7_1084929.html View Source
